5-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,3,4-tetrazole
CAS No.: 303144-93-6
Cat. No.: VC5186883
Molecular Formula: C15H10ClF3N4
Molecular Weight: 338.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303144-93-6 |
|---|---|
| Molecular Formula | C15H10ClF3N4 |
| Molecular Weight | 338.72 |
| IUPAC Name | 5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole |
| Standard InChI | InChI=1S/C15H10ClF3N4/c16-13-6-2-4-11(8-13)14-20-21-22-23(14)9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 |
| Standard InChI Key | MXKHIAKVSGHEPX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-(3-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole, reflects its heterocyclic tetrazole core substituted at the 1- and 5-positions. The tetrazole ring (C15H10ClF3N4) comprises four nitrogen atoms and one carbon atom, with a 3-chlorophenyl group at position 5 and a 3-(trifluoromethyl)benzyl group at position 1. The molecular weight is 338.72 g/mol, and its structural formula is represented by the SMILES string C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NN=N2)C3=CC(=CC=C3)Cl.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H10ClF3N4 |
| Molecular Weight | 338.72 g/mol |
| Solubility | Limited data; polar aprotic solvents |
| Stability | Stable under inert conditions |
| Melting/Boiling Points | Not yet characterized |
The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety contributes to π-π stacking interactions in biological systems.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves a multi-step process:
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Formation of the Tetrazole Core: Cyclization of nitriles with sodium azide in the presence of ammonium chloride under reflux conditions.
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Substitution at Position 1: Alkylation of the tetrazole nitrogen with 3-(trifluoromethyl)benzyl bromide.
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Introduction of the 3-Chlorophenyl Group: Coupling reactions using palladium catalysts to attach the aryl chloride moiety.
Reaction optimization focuses on minimizing byproducts through controlled temperature (70–80°C) and catalyst selection (e.g., palladium acetate). Purification employs column chromatography or recrystallization from ethanol/water mixtures.
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The tetrazole ring serves as a carboxylate bioisostere, improving metabolic stability in protease inhibitors.
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Structure-Activity Relationship (SAR): Derivatives with electron-withdrawing groups (e.g., -CF3) demonstrate enhanced target affinity compared to hydrogen-bond-donating substituents.
Comparative Analysis with Analogues
| Compound Modification | Biological Activity Trend |
|---|---|
| Replacement of -CF3 with -CH3 | Reduced enzyme inhibition (↓30%) |
| Chlorine at para position | Lower solubility (↑logP by 0.5) |
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